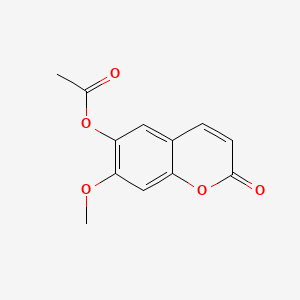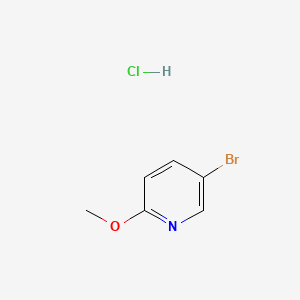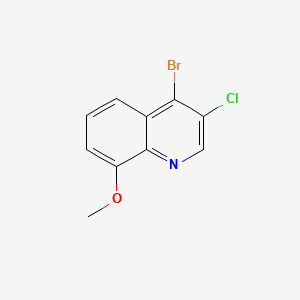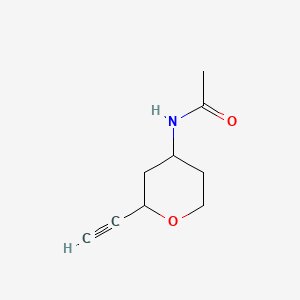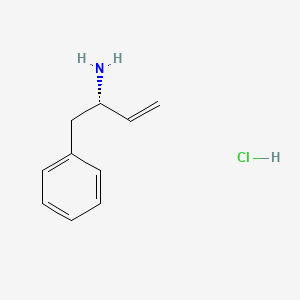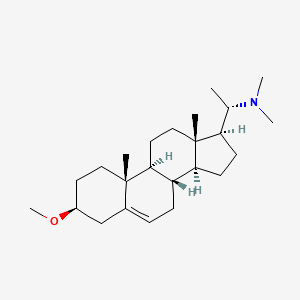
Pachyaximine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pachyaximine A is an alkaloid isolated from the herbs of Pachysandra axillaris . It possesses significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes .
Molecular Structure Analysis
This compound has a molecular weight of 359.59 and its chemical formula is C24H41NO . The exact molecular structure might require more specific resources or databases for accurate information.
科学的研究の応用
Pachyaximine A has been studied extensively in the laboratory for its potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties have been studied in animal models, and its potential as an anti-cancer agent has been explored. Additionally, this compound has been studied in cell culture models to investigate its potential as an anti-viral agent.
作用機序
The mechanism of action of Pachyaximine A is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in animal models. It has been found to have anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties. Additionally, this compound has been found to have anti-viral activity in cell culture models.
実験室実験の利点と制限
The advantages of using Pachyaximine A in laboratory experiments include its potency and its ability to target specific enzymes and transcription factors. Additionally, its chemical structure is relatively simple, making it easy to synthesize and manipulate. The limitations of using this compound in laboratory experiments include its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
The future directions for the use of Pachyaximine A include further investigation into its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Furthermore, further research into its potential as an anti-viral agent is needed. Finally, further research into the synthesis and manipulation of this compound is needed to make it more accessible for laboratory experiments.
合成法
Pachyaximine A is synthesized using a combination of chemical and enzymatic reactions. The chemical synthesis of this compound involves the condensation of two molecules of p-aminobenzoic acid with two molecules of malonic acid. The resulting product is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to produce the desired this compound.
Safety and Hazards
特性
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: From which plant sources can Pachyaximine A be isolated?
A1: this compound has been isolated from several plant species. The provided research highlights its presence in:
- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and this compound was among the active compounds isolated [].
- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including this compound, showcasing the rich chemical diversity within the Pachysandra genus [].
- Saracococca saligna: this compound was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].
Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While the provided abstracts don't delve into specific SAR studies for this compound, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including this compound []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating this compound analogs is needed to establish a comprehensive SAR profile.
Q3: What analytical techniques have been used to characterize and quantify this compound?
A3: The research indicates the use of various techniques for isolation and characterization, including:
- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying this compound from complex plant extracts [].
- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

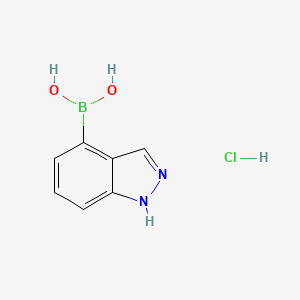
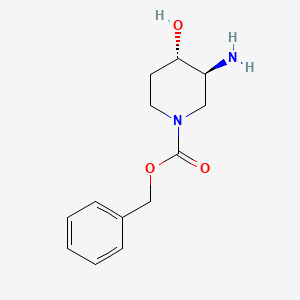
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
